An In-depth Technical Guide to (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
An In-depth Technical Guide to (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
This guide provides a comprehensive technical overview of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a chiral heterocyclic alcohol with significant potential as a building block in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific stereoisomer, this document synthesizes information from closely related compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.
Introduction and Significance
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The introduction of a chiral center, as in (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, provides a crucial three-dimensional structural element that can significantly enhance binding affinity and selectivity for biological targets. This makes chiral pyrazole derivatives, such as the topic compound, highly valuable scaffolds in the design of novel therapeutics. The specific (1S) configuration can be critical for achieving the desired pharmacological effect, as stereochemistry often dictates the efficacy and safety of a drug candidate.[2]
The molecular structure of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol features a 1-methyl-1H-pyrazole ring substituted at the 5-position with a chiral (S)-1-hydroxyethyl group. This combination of a key heterocyclic core and a stereodefined functional group makes it a desirable intermediate for asymmetric synthesis.
Figure 2: Synthetic workflow for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation
This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.
Materials:
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1-(1-methyl-1H-pyrazol-5-yl)ethanone
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[RuCl(p-cymene)((S,S)-TsDPEN)] (or a similar chiral ruthenium catalyst)
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Anhydrous Isopropanol (i-PrOH)
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Potassium tert-butoxide (t-BuOK) or another suitable base
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Anhydrous Toluene
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Ethyl acetate (EtOAc)
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Saturated aqueous ammonium chloride (NH4Cl)
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Inert gas (Argon or Nitrogen)
Procedure:
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Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with 1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq). The flask is sealed with a septum and purged with an inert gas.
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Solvent Addition: Anhydrous toluene and anhydrous isopropanol (e.g., in a 1:1 ratio) are added via syringe to dissolve the ketone.
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Catalyst and Base Preparation: In a separate dry vial under an inert atmosphere, the chiral ruthenium catalyst (e.g., 0.005-0.01 eq) and potassium tert-butoxide (0.05-0.1 eq) are mixed.
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Reaction Initiation: The catalyst/base mixture is added to the solution of the ketone. The reaction mixture is then heated to a suitable temperature (e.g., 40-60 °C) and stirred under the inert atmosphere.
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Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.
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Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
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Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the pure (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure should be confirmed by NMR spectroscopy and mass spectrometry.
Causality Behind Experimental Choices:
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Chiral Catalyst: The use of a chiral catalyst like [RuCl(p-cymene)((S,S)-TsDPEN)] is essential for inducing stereoselectivity in the reduction of the prochiral ketone. The (S,S)-configuration of the ligand directs the hydride transfer to one face of the carbonyl group, leading to the formation of the (S)-alcohol.
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Hydrogen Donor: Isopropanol serves as a convenient and effective source of hydride for the transfer hydrogenation reaction.
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Base: A base is required to activate the catalyst and facilitate the catalytic cycle.
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Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the catalyst and other sensitive reagents.
Safety Data
As no specific Safety Data Sheet (SDS) is available for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a precautionary approach based on the safety profiles of structurally related pyrazole derivatives is necessary. The toxicological properties of this specific compound have not been fully investigated.
| Hazard Category | Potential Hazard and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. Handle with care and avoid direct contact. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Wear eye and face protection. |
| Respiratory Sensitization | May cause respiratory irritation. Work in a well-ventilated area or use a fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. |
| First Aid Measures | If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases of exposure. |
Handling and Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from oxidizing agents.
Applications in Research and Drug Development
The (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol moiety is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is a key feature in many kinase inhibitors, and the chiral alcohol provides a handle for further functionalization or for establishing key interactions within a protein's binding pocket.
For example, the structurally related 1-methyl-1H-pyrazol-4-yl group is a component of Volitinib, a potent and selective c-Met inhibitor that has been in clinical development for cancer treatment. [3]The synthesis of analogs containing the (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol scaffold could lead to the discovery of new kinase inhibitors with improved potency, selectivity, or pharmacokinetic properties.
The chiral alcohol can be used in a variety of chemical transformations, including:
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Esterification or etherification: To introduce new functional groups or link to other molecular fragments.
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Substitution reactions: The hydroxyl group can be converted into a leaving group to allow for nucleophilic substitution.
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As a chiral auxiliary: To control the stereochemistry of subsequent reactions.
The availability of this chiral building block facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs, allowing for the fine-tuning of molecular properties to optimize for a desired biological activity.
Conclusion
(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral building block with significant potential in the field of medicinal chemistry. While direct experimental data for this compound is scarce, its synthesis can be reliably achieved through the asymmetric reduction of its corresponding ketone. Its structural features make it a valuable tool for the development of novel therapeutics, particularly in the area of kinase inhibitors. Researchers and drug development professionals should handle this compound with appropriate safety precautions based on the known hazards of related pyrazole derivatives.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2018. [Link]
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Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science, 2023. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[4][5][6]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 2014. [Link]
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(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate, 2024. [Link]
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Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). MDPI, 2008. [Link]
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1-(1-methyl-1h-pyrazol-5-yl)ethan-1-ol. PubChemLite, N/A. [Link]
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Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed, 2024. [Link]
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1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 2009. [Link]
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Novel 1-Methyl-1 Η -pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity | Request PDF. ResearchGate, N/A. [Link]
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